![molecular formula C7H3Cl2NO3 B1598341 2,4-Dichloro-5-nitrobenzaldehyde CAS No. 53581-87-6](/img/structure/B1598341.png)
2,4-Dichloro-5-nitrobenzaldehyde
Overview
Description
2,4-Dichloro-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2NO3 . It is a white crystalline solid or off-white chunky solid with black specks and a pungent odor .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-nitrobenzaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 220.010 Da .Physical And Chemical Properties Analysis
2,4-Dichloro-5-nitrobenzaldehyde has a density of 1.607g/cm3 and a boiling point of 322.5ºC at 760mmHg . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture .Scientific Research Applications
Synthesis of Triazolinone Herbicides
2,4-Dichloro-5-nitrobenzaldehyde: is a key intermediate in the synthesis of triazolinone herbicides, such as Sulfentrazone . Sulfentrazone is known for its efficacy against a broad range of weeds, including those resistant to sulfonylurea-based herbicides. The compound’s role in the synthesis process involves nitration reactions that have been optimized in microreactor systems to improve yield and reaction efficiency .
Advancements in Nitroarene Reduction Methodologies
The compound is also significant in the field of green chemistry, where it contributes to the development of new methodologies for the reduction of nitroarenes . This is crucial for the production of aryl amines, which are valuable raw materials for various applications, including pharmaceuticals and agrochemicals .
Environmental Impact Studies
Research on 2,4-Dichloro-5-nitrobenzaldehyde extends to environmental sciences, particularly in understanding the behavior of herbicides based on 2,4-D and their degradation products . Studies focus on the role of microorganisms in the degradation process and the environmental impact of these compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitro compounds, like 2,4-dichloro-5-nitrobenzaldehyde, have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence its interaction with various biological targets.
Mode of Action
Nitro compounds typically undergo reactions at the benzylic position . In these reactions, the nitro group can participate in nucleophilic substitution reactions, either through an SN1 or SN2 pathway . The specific pathway depends on the nature of the substrate and the reaction conditions.
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Pharmacokinetics
The compound has a density of 1607g/cm3 and a boiling point of 3225ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-nitrobenzaldehyde. For instance, the nitration process of a similar compound, 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, was found to be influenced by factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time .
properties
IUPAC Name |
2,4-dichloro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEFNOHHULUFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391255 | |
Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitrobenzaldehyde | |
CAS RN |
53581-87-6 | |
Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53581-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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